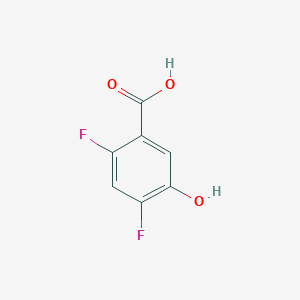

2,4-Difluoro-5-hydroxybenzoic acid

Description

2,4-Difluoro-5-hydroxybenzoic acid (C₇H₄F₂O₃, CAS 91659-22-2) is a fluorinated benzoic acid derivative characterized by fluorine atoms at the 2- and 4-positions and a hydroxyl group at the 5-position of the aromatic ring . This compound serves as a critical intermediate in synthesizing fluoroquinolone (FQ) antibiotics, such as 3-quinolinecarboxylic acid derivatives, which exhibit potent antimicrobial activity against Gram-negative pathogens . Its synthesis typically involves diazotization and hydrolysis steps, achieving yields up to 90% under optimized conditions (1.25 equiv. NaNO₂, 4.0 equiv. H₂SO₄ at 0°C) .

The structural features of this compound—fluorine atoms and a hydroxyl group—impart distinct electronic and steric properties, influencing its reactivity, acidity (pKa ~2.1–2.5), and applications in medicinal chemistry . Below, we compare this compound with structurally similar benzoic acid derivatives.

Properties

IUPAC Name |

2,4-difluoro-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLGKUJNINMMEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4-Difluoro-5-hydroxybenzoic acid typically involves several steps. One practical method involves starting with 2,4-difluorobenzoic acid. The synthetic route includes nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis . This method avoids the use of hazardous reagents and low reaction temperatures, making it more efficient and safer for industrial production .

Chemical Reactions Analysis

2,4-Difluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced under specific conditions to form different derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is particularly useful in the development of fluorinated compounds due to the presence of fluorine atoms which enhance biological activity and stability .

Biology

- Antimicrobial Properties: Research indicates that 2,4-difluoro-5-hydroxybenzoic acid exhibits potential antimicrobial and antifungal properties. Its structural similarity to other benzoic acid derivatives allows it to interact with biological targets effectively .

Medicine

- Drug Development: The compound is explored as a precursor for synthesizing drugs targeting bacterial infections. Its derivatives are investigated for their efficacy against various pathogens, making it a valuable component in medicinal chemistry .

Industry

- Production of Specialty Chemicals: Beyond pharmaceuticals, this compound is utilized in the production of specialty chemicals and materials, highlighting its versatility in industrial applications.

Case Studies

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound showed significant antimicrobial activity against various strains of bacteria. This research supports its potential use in developing new antibiotics.

Case Study 2: Synthesis of Antiviral Compounds

Research published on the synthesis of quinolone derivatives highlighted the role of this compound as a key intermediate in creating compounds with antiviral properties. These findings indicate its relevance in addressing viral infections .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial effects . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 2,4-Difluoro-5-hydroxybenzoic acid | 2-F, 4-F, 5-OH | C₇H₄F₂O₃ | 174.10 | -COOH, -OH, -F |

| 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | 3-Cl, 2-F, 4-F, 5-OH | C₇H₃ClF₂O₃ | 208.55 | -COOH, -OH, -F, -Cl |

| 5-Bromo-2,4-difluorobenzoic acid | 5-Br, 2-F, 4-F | C₇H₃BrF₂O₂ | 241.00 | -COOH, -Br, -F |

| 3,5-Difluorobenzoic acid | 3-F, 5-F | C₇H₄F₂O₂ | 158.10 | -COOH, -F |

| 2,4-Difluoro-5-nitrobenzoic acid | 2-F, 4-F, 5-NO₂ | C₇H₃F₂NO₄ | 203.10 | -COOH, -NO₂, -F |

Key Observations :

- Halogen vs. Hydroxyl Groups: The presence of -OH in this compound enhances its acidity compared to non-hydroxylated analogs like 3,5-difluorobenzoic acid. However, electron-withdrawing groups (e.g., -NO₂ in 2,4-difluoro-5-nitrobenzoic acid) further lower pKa values .

Key Observations :

- Efficiency : Bromination (e.g., 5-bromo-2,4-difluorobenzoic acid) achieves higher yields (>90%) compared to multi-step routes for hydroxylated analogs .

- Temperature Sensitivity : Low temperatures (−75°C) are critical for lithiation steps in 3-chloro derivatives , whereas diazotization for this compound requires precise control at 0–10°C .

Physicochemical Properties

| Compound Name | Melting Point (°C) | Solubility (Water) | pKa (COOH) |

|---|---|---|---|

| This compound | 215–220 | Moderate | ~2.3 |

| 3,5-Difluorobenzoic acid | 142–145 | High | ~2.8 |

| 5-Bromo-2,4-difluorobenzoic acid | 180–185 | Low | ~1.9 |

| 2,4-Difluoro-5-nitrobenzoic acid | 195–200 | Low | ~1.5 |

Biological Activity

2,4-Difluoro-5-hydroxybenzoic acid (DFHBA) is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly its antimicrobial and antifungal properties. This article delves into the biological mechanisms, research findings, and applications of DFHBA, supported by relevant case studies and data tables.

Chemical Structure and Properties

The chemical structure of DFHBA includes two fluorine atoms and a hydroxyl group attached to a benzoic acid backbone. This unique configuration enhances its lipophilicity and reactivity, making it an interesting candidate for biological studies.

Antimicrobial Properties

Research indicates that DFHBA exhibits significant antimicrobial activity. It has been tested against various phytopathogenic fungi, showing promising results as a potent growth inhibitor. For instance, DFHBA derivatives have been found effective against species such as Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor .

Table 1: Antimicrobial Efficacy of DFHBA Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DFHBA | Botrytis cinerea | 50 µg/mL |

| 4-Hydroxybenzoic Acid Derivative | Sclerotinia sclerotiorum | 25 µg/mL |

| Hydrazone Derivative | Cerrena unicolor | 30 µg/mL |

DFHBA's mechanism of action is hypothesized to involve interaction with enzymes such as p-hydroxybenzoate hydroxylase. This enzyme plays a crucial role in the microbial degradation pathways of aromatic compounds. By inhibiting this enzyme, DFHBA may disrupt essential metabolic processes in target organisms .

Case Studies

- Study on Laccase-Inhibiting Hydrazides : A series of hydrazide–hydrazones derived from DFHBA were synthesized and tested for their antifungal properties. The study found that certain derivatives not only inhibited laccase activity but also demonstrated strong antifungal effects against multiple pathogens .

- Plant Stress Tolerance : In agricultural research, DFHBA was applied to wheat cultivars to evaluate its effect on stress tolerance under drought conditions. The results indicated that plants treated with DFHBA exhibited improved resilience to environmental stressors, suggesting potential applications in crop management .

Toxicity and Safety

While the biological activities of DFHBA are promising, safety data regarding its toxicity and environmental impact are still limited. As with many fluorinated compounds, it is advisable to handle DFHBA with caution due to potential corrosive properties .

Q & A

Q. Basic

- NMR spectroscopy : ¹⁹F NMR is critical for confirming fluorination positions, while ¹H NMR identifies hydroxyl and aromatic protons. For example, 3,5-difluoro-2-hydroxybenzoic acid shows distinct ¹⁹F shifts at δ -110 to -120 ppm .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves regioisomers and quantifies purity (>97%) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 174.10 for C₇H₄F₂O₃) .

How should researchers address discrepancies in reported yields of this compound when using different bromination agents?

Advanced

Contradictions in yields (e.g., 93–99% vs. lower values) may stem from:

- Reagent reactivity : Bromine in H₂SO₄ vs. N-bromosuccinimide (NBS) can lead to varying byproduct profiles. Concentrated H₂SO₄ enhances electrophilicity but risks over-bromination .

- Workup protocols : Neutralization with NaOH vs. HCl affects crystallization efficiency.

- Impurity profiling : Use LC-MS to identify side products (e.g., di-brominated derivatives) and adjust stoichiometry .

What are the primary applications of this compound in pharmaceutical research?

Q. Basic

- Enzyme inhibition : Structural analogs of salicylic acid are explored as cyclooxygenase (COX) inhibitors due to the hydroxyl and fluorine substituents .

- Antimicrobial agents : Fluorinated benzoic acids serve as intermediates for antifungal and antibacterial compounds, leveraging fluorine’s electronegativity to enhance bioavailability .

- Prodrug development : Ester derivatives (e.g., methyl esters) improve solubility for in vivo studies .

What strategies are effective in resolving regioisomerism during the synthesis of fluorinated benzoic acid derivatives like this compound?

Q. Advanced

- Chromatographic separation : Preparative HPLC or column chromatography (silica gel, ethyl acetate/petroleum ether) isolates regioisomers .

- Crystallization : Differential solubility in ethanol/water mixtures can separate isomers.

- Computational modeling : DFT calculations predict substitution patterns, guiding synthetic routes to favor desired regioisomers .

How do researchers mitigate safety risks when handling this compound and its intermediates?

Q. Basic

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., BBr₃ or H₂SO₄) .

- Waste disposal : Neutralize acidic byproducts before disposal, following EPA guidelines .

What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

Q. Advanced

- Acidic conditions : Protonation of the hydroxyl group reduces nucleophilicity, stabilizing the molecule against oxidation.

- Basic conditions : Deprotonation forms a resonance-stabilized carboxylate anion, but may promote ester hydrolysis or decarboxylation at elevated temperatures .

- Fluorine effects : Electron-withdrawing fluorine substituents enhance aromatic ring stability but may increase susceptibility to nucleophilic attack at the carboxyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.